Cas no 1461689-26-8 ((1R)-1-cycloheptylethan-1-amine hydrochloride)
(1R)-1-cycloheptylethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-cycloheptylethan-1-amine hydrochloride
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- Inchi: 1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m1./s1
- InChI Key: MBTQXHLLVKOQFI-DDWIOCJRSA-N
- SMILES: [C@@H](C1CCCCCC1)(N)C.Cl
Experimental Properties
- Color/Form: NA
(1R)-1-cycloheptylethan-1-amine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
(1R)-1-cycloheptylethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A602903-5mg |
(1R)-1-cycloheptylethan-1-amine hydrochloride |
1461689-26-8 | 5mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A602903-10mg |
(1R)-1-cycloheptylethan-1-amine hydrochloride |
1461689-26-8 | 10mg |
$ 70.00 | 2022-05-31 | ||
| TRC | A602903-50mg |
(1R)-1-cycloheptylethan-1-amine hydrochloride |
1461689-26-8 | 50mg |
$ 295.00 | 2022-05-31 | ||
| Enamine | EN300-134923-0.05g |
(1R)-1-cycloheptylethan-1-amine hydrochloride |
1461689-26-8 | 95% | 0.05g |
$285.0 | 2023-05-20 | |
| Enamine | EN300-134923-0.1g |
(1R)-1-cycloheptylethan-1-amine hydrochloride |
1461689-26-8 | 95% | 0.1g |
$426.0 | 2023-05-20 | |
| Enamine | EN300-134923-0.25g |
(1R)-1-cycloheptylethan-1-amine hydrochloride |
1461689-26-8 | 95% | 0.25g |
$607.0 | 2023-05-20 | |
| Enamine | EN300-134923-0.5g |
(1R)-1-cycloheptylethan-1-amine hydrochloride |
1461689-26-8 | 95% | 0.5g |
$959.0 | 2023-05-20 | |
| Enamine | EN300-134923-1.0g |
(1R)-1-cycloheptylethan-1-amine hydrochloride |
1461689-26-8 | 95% | 1g |
$1229.0 | 2023-05-20 | |
| Enamine | EN300-134923-2.5g |
(1R)-1-cycloheptylethan-1-amine hydrochloride |
1461689-26-8 | 95% | 2.5g |
$2408.0 | 2023-05-20 | |
| Enamine | EN300-134923-5.0g |
(1R)-1-cycloheptylethan-1-amine hydrochloride |
1461689-26-8 | 95% | 5g |
$3562.0 | 2023-05-20 |
(1R)-1-cycloheptylethan-1-amine hydrochloride Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on (1R)-1-cycloheptylethan-1-amine hydrochloride
Introduction to (1R)-1-cycloheptylethan-1-amine Hydrochloride (CAS No. 1461689-26-8)
(1R)-1-cycloheptylethan-1-amine hydrochloride (CAS No. 1461689-26-8) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (1R)-Cycloheptylalanine Hydrochloride, is a derivative of cycloheptane and ethylamine, with a unique chiral center at the carbon atom adjacent to the amine group. The presence of this chiral center imparts specific stereochemical properties that are crucial for its biological activity and potential therapeutic applications.
The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for various pharmaceutical formulations. This property is particularly important in drug development, where solubility can significantly impact the bioavailability and efficacy of a drug. The (1R)-enantiomer is the active form of the compound, and its synthesis and purification are critical steps in ensuring the quality and effectiveness of the final product.
Recent studies have explored the potential applications of (1R)-1-cycloheptylethan-1-amine hydrochloride in various therapeutic areas. One notable area of research is its use as a chiral building block in the synthesis of more complex molecules, particularly those with potential neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant neuroprotective effects in cellular models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
The mechanism of action for these neuroprotective effects is thought to involve the modulation of intracellular signaling pathways, particularly those related to oxidative stress and inflammation. The (1R)-enantiomer has been shown to effectively reduce oxidative stress by scavenging free radicals and upregulating antioxidant enzymes. Additionally, it has been found to inhibit pro-inflammatory cytokines, thereby reducing inflammation in neuronal cells.
In addition to its neuroprotective properties, (1R)-1-cycloheptylethan-1-amine hydrochloride has also been investigated for its potential as a lead compound in the development of new analgesic agents. Preclinical studies have shown that this compound exhibits potent analgesic activity in animal models of pain, with a favorable safety profile. The analgesic effects are believed to be mediated through interactions with specific receptors in the central nervous system, although further research is needed to fully elucidate the underlying mechanisms.
The synthesis of (1R)-1-cycloheptylethan-1-amine hydrochloride involves several steps, including the formation of the cycloheptane ring and the introduction of the chiral center. One common synthetic route involves the use of asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries, to ensure high enantiomeric purity. The final step typically involves converting the free amine to its hydrochloride salt form through reaction with hydrogen chloride gas or an aqueous solution of hydrochloric acid.
The purity and stability of (1R)-1-cycloheptylethan-1-amine hydrochloride are critical factors in its use as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to assess these properties. These methods can also help identify any impurities or degradation products that may affect the compound's performance or safety.
In conclusion, (1R)-1-cycloheptylethan-1-amine hydrochloride (CAS No. 1461689-26-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique stereochemical properties, coupled with its solubility and stability, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its biological activities and mechanisms of action, paving the way for new treatments for various diseases and conditions.
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